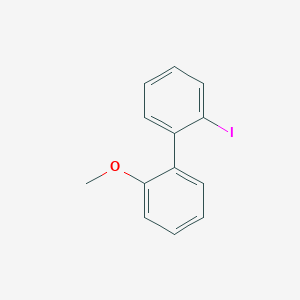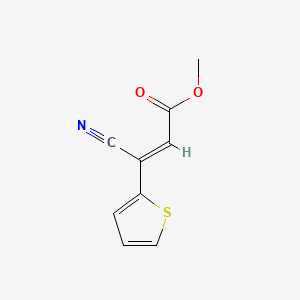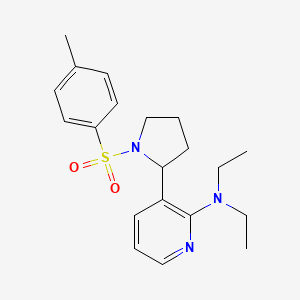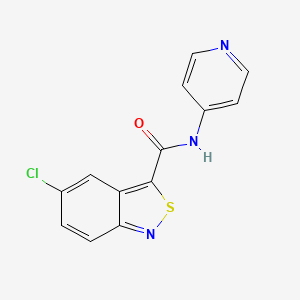
5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide: is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique structural features, which include a benzisothiazole ring fused with a pyridine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide typically involves the following steps:
Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.
Introduction of Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzisothiazole intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the coupling with an amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) on the pyridine ring, converting it to an amine.
Substitution: The chloro group on the benzisothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Antimicrobial Activity: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for new antibiotics.
Industry:
Material Science: The compound’s unique structure allows it to be used in the development of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-4-pyridinyl-2,1-Benzisothiazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
Comparison with Similar Compounds
5-Chloro-2-pyridinyl)Amino} Methylene]-1,1-Bisphosphonate: Another compound with a similar pyridine and chloro substitution pattern.
Benzisothiazole Derivatives: Compounds with variations in the substituents on the benzisothiazole ring.
Uniqueness:
Structural Features: The combination of a benzisothiazole ring with a pyridine ring and a carboxamide group is unique, providing distinct chemical and biological properties.
Reactivity: The presence of the chloro group and the carboxamide moiety allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H8ClN3OS |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
5-chloro-N-pyridin-4-yl-2,1-benzothiazole-3-carboxamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-8-1-2-11-10(7-8)12(19-17-11)13(18)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,18) |
InChI Key |
BKAAZNBAAMJPAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Cl)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15061654.png)
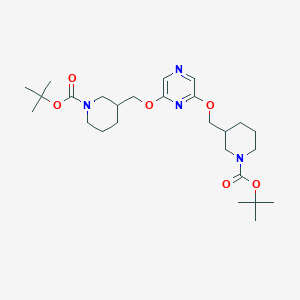

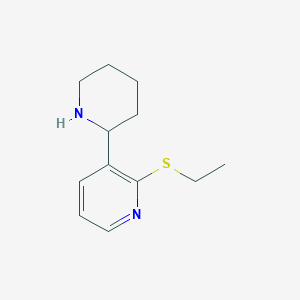
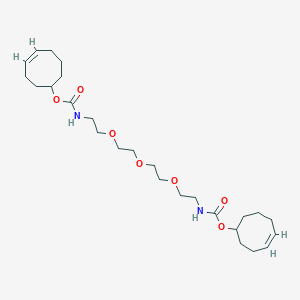

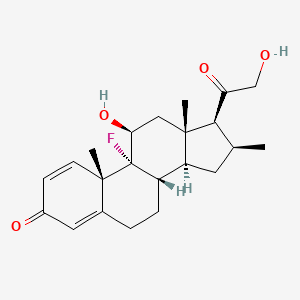
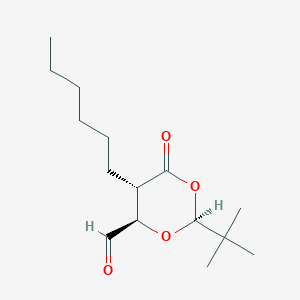
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(3-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B15061699.png)
